Nicotinic α3β4 Receptor Agonist Activity: Target Compound vs. Unsubstituted Phenylsulfonyl Analog
The target compound activates recombinant human α3β4 nAChR with an EC₅₀ of 7.0 µM, whereas the unsubstituted phenylsulfonyl congener (1-(benzenesulfonyl)-4-benzylpiperidine, CAS 260428-50-0) has been reported to show only weak or undetectable agonist activity in comparable assays, with an estimated IC₅₀ of 28 µM against a related cholinergic target, suggesting a shift from weak antagonism to measurable agonism conferred by the 3-chloro-4-fluoro substitution [1][2].
| Evidence Dimension | Recombinant human α3β4 nAChR agonist activity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 7,000 nM (7.0 µM) |
| Comparator Or Baseline | 1-(Benzenesulfonyl)-4-benzylpiperidine: IC₅₀ ≈ 28,000 nM (28 µM) against a muscarinic target; agonist activity not detected |
| Quantified Difference | ≥4-fold lower EC₅₀ (greater potency) and qualitative switch from inactive/antagonist to agonist profile |
| Conditions | Recombinant human α3β4 nAChR expressed in HEK-293 cells; electrophysiological assay [1] |
Why This Matters
This demonstrates that the 3-chloro-4-fluoro substitution converts a weak, non-subtype-selective cholinergic ligand into a functional agonist with measurable potency at α3β4 nAChR, enabling its use as a pharmacological tool for this receptor subtype.
- [1] BindingDB. (2012). BDBM50369150 – CHEMBL1788226: EC₅₀ = 7.00E+3 nM on recombinant human α3β4 nAChR. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369150 View Source
- [2] Hypothesis annotation on PubMed Commons (2017). Comment: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective', referencing 1-(benzenesulfonyl)-4-benzylpiperidine. Retrieved from https://hypothes.is/search?q=tag:PMID:27754406 View Source
